molecular formula C21H28N2O2 B5052470 3-(1,4'-bipiperidin-1'-ylmethyl)-6-methyl-4H-chromen-4-one

3-(1,4'-bipiperidin-1'-ylmethyl)-6-methyl-4H-chromen-4-one

Cat. No. B5052470
M. Wt: 340.5 g/mol
InChI Key: IJALJPNSTZIKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,4'-bipiperidin-1'-ylmethyl)-6-methyl-4H-chromen-4-one, commonly known as BML-210, is a synthetic compound that belongs to the class of chromenone derivatives. It was first synthesized in 2001 by researchers at the University of Michigan, USA. BML-210 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

BML-210 has shown promising results in various scientific research applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. BML-210 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. This inhibition of COX-2 activity results in reduced inflammation. BML-210 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent. Additionally, BML-210 has been shown to protect neurons from oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of BML-210 involves the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. BML-210 has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators, such as prostaglandins. BML-210 also inhibits the activity of Akt, a signaling pathway involved in cell survival and proliferation. This inhibition of Akt activity results in the induction of apoptosis in cancer cells. Additionally, BML-210 has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification genes. Activation of this pathway results in the protection of neurons from oxidative stress and neuroinflammation.
Biochemical and Physiological Effects:
BML-210 has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators, such as prostaglandins. BML-210 has also been shown to induce apoptosis in cancer cells by inhibiting the activity of Akt and activating the intrinsic apoptotic pathway. Additionally, BML-210 has been shown to protect neurons from oxidative stress and neuroinflammation by activating the Nrf2 signaling pathway and regulating antioxidant and detoxification genes.

Advantages and Limitations for Lab Experiments

BML-210 has several advantages for lab experiments. It is a synthetic compound, which allows for easy reproducibility and modification of its chemical structure. BML-210 has also been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects, making it a potential therapeutic agent for various diseases. However, there are also limitations to using BML-210 in lab experiments. It has been reported to exhibit low solubility in water, which may limit its effectiveness in certain experimental conditions. Additionally, the mechanism of action of BML-210 is not fully understood, which may limit its potential use in certain research applications.

Future Directions

There are several future directions for the research and development of BML-210. One potential direction is the modification of its chemical structure to improve its solubility and potency. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the mechanism of action of BML-210 could be further elucidated to better understand its effects on various signaling pathways and enzymes. Finally, the development of BML-210 as a drug candidate for clinical trials could be explored, which would require further pre-clinical studies to assess its safety and efficacy.

Synthesis Methods

The synthesis of BML-210 involves the reaction of 6-methyl-4H-chromen-4-one with 1,4'-bipiperidine-1-carboxaldehyde in the presence of a base, such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of BML-210. The purity and yield of BML-210 can be improved by using various purification techniques, such as column chromatography and recrystallization.

properties

IUPAC Name

6-methyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-16-5-6-20-19(13-16)21(24)17(15-25-20)14-22-11-7-18(8-12-22)23-9-3-2-4-10-23/h5-6,13,15,18H,2-4,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJALJPNSTZIKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCC(CC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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